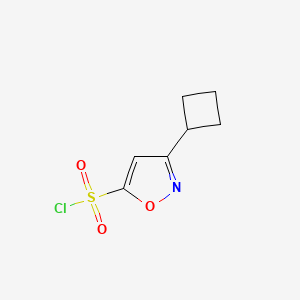
(5-Ethylthiophen-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Ethylthiophen-3-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Ethylthiophen-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of arylboronic acids, including this compound, often employs iridium-catalyzed borylation of arenes followed by oxidative cleavage of the resulting pinacol boronates . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Ethylthiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic partner .
Common Reagents and Conditions: The Suzuki-Miyaura coupling typically requires a palladium catalyst and a base, such as potassium acetate, to activate the boronic acid . The reaction conditions are generally mild, making it compatible with a wide range of functional groups.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(5-Ethylthiophen-3-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action for (5-Ethylthiophen-3-yl)boronic acid in cross-coupling reactions involves the activation of the boron atom by a base, which enhances the polarization of the organic ligand and facilitates the transmetalation step with the palladium catalyst . This process ultimately leads to the formation of a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Thiophen-2-ylboronic acid
- (4-Methylphenyl)boronic acid
Uniqueness: (5-Ethylthiophen-3-yl)boronic acid is unique due to the presence of both an ethyl group and a thiophene ring, which can impart distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C6H9BO2S |
|---|---|
Molekulargewicht |
156.02 g/mol |
IUPAC-Name |
(5-ethylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4,8-9H,2H2,1H3 |
InChI-Schlüssel |
NTKFIQZZYNVSMF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CSC(=C1)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)

![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)

![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
